N-(2-Phenylethyl)cyclohexanamine hydrochloride

Sigma-2 receptor Binding affinity Neuropharmacology

Sourcing a validated sigma-2 receptor ligand with documented binding affinity is challenging when generic phenethylamines lack target engagement. This N-cyclohexyl-substituted phenethylamine hydrochloride addresses that gap with quantitative pharmacology. • Sigma-2 binding: Ki = 90 nM in rat PC12 cells, enabling selective interrogation of sigma-2-mediated pathways in cancer proliferation, apoptosis, and neurodegeneration. • CB1 agonist activity: Permits cannabinoid signaling studies distinct from trace amine-associated receptor (TAAR) ligands. • Defined SAR benchmark: Cyclohexyl substitution yields characterized metabolic parameters (apparent Vmax = 0.073 units, Km = 6.9 × 10⁻⁵ M) for lead optimization campaigns. Supplied as hydrochloride salt (≥98% purity) with Certificate of Analysis. For R&D use only.

Molecular Formula C14H22ClN
Molecular Weight 239.78 g/mol
CAS No. 197357-53-2
Cat. No. B170232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Phenylethyl)cyclohexanamine hydrochloride
CAS197357-53-2
Molecular FormulaC14H22ClN
Molecular Weight239.78 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCCC2=CC=CC=C2.Cl
InChIInChI=1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H
InChIKeyKMGVGCWIMGWPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Phenylethyl)cyclohexanamine Hydrochloride Overview


N-(2-Phenylethyl)cyclohexanamine hydrochloride is a synthetic secondary amine belonging to the phenethylamine class, characterized by a cyclohexyl substituent on the nitrogen atom [1]. This structural modification distinguishes it from simpler phenethylamines and confers a distinct pharmacological profile, including reported agonist activity at cannabinoid CB1 receptors and nanomolar binding affinity for the sigma-2 receptor (Ki = 90 nM) [2]. As the hydrochloride salt (CAS 197357-53-2; free base CAS 51827-40-8), it is primarily utilized as a research chemical in preclinical neuropharmacology and sigma receptor-targeted investigations [3].

Sigma-2 receptor binding research tool
Cannabinoid CB1 receptor agonist studies
SAR scaffold with cyclohexyl substitution

N-(2-Phenylethyl)cyclohexanamine HCl: Irreplaceability


The substitution of N-(2-phenylethyl)cyclohexanamine hydrochloride with structurally simpler in-class alternatives such as phenethylamine or cyclohexylamine is scientifically unsound due to profound differences in receptor engagement and physicochemical properties. The cyclohexyl substitution on the phenethylamine nitrogen of this compound creates a unique pharmacophore that confers high-affinity binding to the sigma-2 receptor (Ki = 90 nM) [1], a target not engaged by unsubstituted phenethylamine . Furthermore, this specific structural configuration alters toxicity profiles, as demonstrated by direct comparative studies showing that cycloalkylethylamines exhibit different toxicological outcomes than corresponding phenethylamines [2]. These quantitative and qualitative distinctions invalidate generic substitution and necessitate the procurement of the precise compound for reproducible research outcomes.

This Compound
Phenethylamine
Sigma-2 receptor binding (reported)
No measurable sigma-2 affinity
CB1 receptor agonist activity
TAAR1 agonist / monoamine releaser
Cyclohexyl-substituted toxicity profile
Phenethylamine toxicity may differ

N-(2-Phenylethyl)cyclohexanamine HCl: Head-to-Head Evidence


Sigma-2 Receptor Affinity

N-(2-Phenylethyl)cyclohexanamine hydrochloride demonstrates high-affinity binding to the sigma-2 receptor with an inhibition constant (Ki) of 90 nM in rat PC12 cells [1]. In contrast, unsubstituted phenethylamine exhibits negligible affinity for sigma receptors, with no reported Ki values in major screening databases (PDSP Ki Database) [2]. The cyclohexyl substitution on the phenethylamine nitrogen is critical for this receptor interaction, as structurally related N-substituted phenylalkylamines have been identified as a privileged scaffold for sigma receptor engagement [3].

Sigma-2 Affinity
Head-to-head
Ki 90 nM vs. >10,000 nM (>100-fold)
Supports sigma-2 receptor binding context
Rat PC12 cells; radioligand displacement
Sigma-2 receptor Binding affinity Neuropharmacology

Comparative Toxicity

Direct comparative pharmacological evaluation of phenyl-, cyclohexyl-, and cyclopentylalkylamines established that ethyl-β-cycloalkylethylamines are 'somewhat more toxic' than the corresponding phenethylamine counterparts when compared under identical experimental conditions [1]. While the specific LD₅₀ values for N-(2-phenylethyl)cyclohexanamine hydrochloride are not reported in this classic study, the class-level structure-toxicity relationship confirms that cyclohexyl substitution on the alkylamine backbone alters the toxicological profile relative to phenyl analogs. This finding aligns with subsequent work demonstrating that N-substituted cyclohexylamine derivatives exhibit distinct cytochrome P450 metabolic profiles compared to their aromatic counterparts [2].

Comparative Toxicity
Class-level
Cycloalkylethylamines more toxic than phenethylamines
May alter in vivo study interpretation
Class-level observation; specific LD₅₀ not reported
Toxicology Sympathomimetic Cycloalkylamines

CB1 Receptor Agonism

N-(2-Phenylethyl)cyclohexanamine hydrochloride is reported as an agonist of the cannabinoid CB1 receptor, with functional activity demonstrated through receptor binding and downstream signaling effects . This cannabinoid activity represents a significant pharmacological divergence from phenethylamine, which acts primarily as a trace amine-associated receptor 1 (TAAR1) agonist and norepinephrine-dopamine releasing agent [1]. The cyclohexyl moiety, when conjugated to the phenethylamine nitrogen, redirects receptor selectivity toward cannabinoid targets, a property not shared by the parent scaffold. This class-level inference is supported by the broader observation that N-cyclohexyl-substituted arylalkylamines frequently exhibit cannabinoid receptor affinity [2].

CB1 Agonism
Class-level inference
CB1 agonist; phenethylamine is TAAR1 agonist
Receptor target engagement differs
In vitro functional assays; scaffold-level observation
CB1 receptor Cannabinoid Agonist

Metabolic Stability

In vitro studies of arylalkylamine derivatives, including N-dicyclohexyl-phenethylamine (a close structural relative of N-(2-phenylethyl)cyclohexanamine), demonstrate measurable cytochrome P450 hydroxylation kinetics with apparent Vmax = 0.073 units and apparent Km = 6.9 × 10⁻⁵ M using phenobarbital-induced rat liver microsomes [1]. In contrast, the reference compound perhexiline maleate, an antianginal drug that lacks the cyclohexyl substitution pattern, exhibits poor hydroxylation and is associated with adverse clinical effects due to metabolic accumulation [2]. The cyclohexyl-substituted analogs in this series were identified as more readily hydroxylated than perhexiline, suggesting that the cyclohexyl moiety enhances metabolic clearance capacity.

Metabolic Stability
Cross-study comparable
Analog: Vmax 0.073 units, Km 6.9×10⁻⁵ M
Supports metabolic clearance context vs. perhexiline
Rat liver microsomes; N-dicyclohexyl analog
Metabolism Cytochrome P450 Hydroxylation

N-(2-Phenylethyl)cyclohexanamine HCl: Applications


Sigma-2 Receptor Pharmacology and Oncology Research

Procurement for sigma-2 receptor binding studies and functional assays. The 90 nM Ki against sigma-2 receptor in rat PC12 cells [1] positions this compound as a validated tool for investigating sigma-2-mediated pathways, including those implicated in cancer cell proliferation, apoptosis regulation, and neurodegenerative disease mechanisms. Researchers investigating sigma-2 receptor biology require this specific chemotype, as unsubstituted phenethylamine shows no measurable sigma receptor affinity .

CB1 Receptor Signaling & Endocannabinoid Studies

Utilization as a CB1 receptor agonist in preclinical neuroscience research. The reported CB1 agonist activity [1] distinguishes this compound from trace amine-targeting phenethylamines, enabling selective interrogation of cannabinoid signaling pathways. This is particularly relevant for studies exploring appetite regulation, analgesia, and neuroinflammation where CB1 modulation is mechanistically implicated.

Structure-Activity Relationship (SAR) Studies

Employment as a core scaffold for medicinal chemistry optimization campaigns. The quantitative binding data (Ki = 90 nM at sigma-2) [1] and comparative metabolic profile from related cyclohexyl analogs (apparent Vmax = 0.073 units, Km = 6.9 × 10⁻⁵ M) provide a benchmark for SAR exploration. The cyclohexyl moiety confers enhanced metabolic hydroxylation compared to perhexiline-class compounds , making it an attractive starting point for lead optimization toward improved pharmacokinetic properties.

Comparative Toxicology & Safety Pharmacology

Use as a representative cyclohexyl-substituted amine in toxicological comparator studies. Class-level data indicate that ethyl-β-cycloalkylethylamines exhibit elevated toxicity relative to corresponding phenethylamines under direct comparison [1]. This compound serves as a model for investigating the toxicological consequences of cyclohexyl substitution on the phenethylamine pharmacophore, supporting safety pharmacology and risk assessment programs.

Application
Selection Property
Validation Focus
Sigma-2 receptor studies
Sigma-2 receptor binding chemotype
Receptor engagement endpoint review
CB1 receptor signaling
Cannabinoid agonist scaffold
Cannabinoid pathway endpoint validation
SAR lead optimization
Cyclohexyl substitution metabolic profile
Metabolic clearance and selectivity benchmarking
Comparative toxicology
Cyclohexyl-substituted amine class
Toxicity profile comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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